
N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide, also known as SKL 2001, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
- CAS Number : 909089-13-0
The compound exhibits a complex mechanism of action primarily attributed to its structural components. The imidazole ring is known for its role in enzyme inhibition, while the isoxazole and furan moieties contribute to the overall biological activity through various pathways, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research has indicated that SKL 2001 demonstrates significant cytotoxic effects against various cancer cell lines. A study evaluated its effects on human promyelocytic leukemia cells (HL-60) using the MTT assay, revealing an IC50 range of 86–755 μM, indicating moderate cytotoxicity. Notably, isoxazole derivatives similar to SKL 2001 showed varying levels of cytotoxicity, with some inducing apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 gene expression .
Compound | IC50 (μM) | Mechanism |
---|---|---|
SKL 2001 | 86 - 755 | Induces apoptosis and cell cycle arrest |
Isoxazole (3) | 100 - 300 | Decreases Bcl-2 expression |
Isoxazole (6) | 200 - 400 | Increases p21^WAF-1 levels |
Antimicrobial Activity
SKL 2001 has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit potent activity against various pathogens, including fungi and bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of SKL 2001 has been explored in vitro. It was found to inhibit pro-inflammatory cytokines in macrophages, indicating a possible therapeutic application in treating inflammatory diseases. The compound's ability to modulate immune responses suggests it could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Several case studies have illustrated the potential applications of SKL 2001:
- Leukemia Cell Lines : A study focused on the effects of SKL 2001 on HL-60 cells demonstrated a dose-dependent response leading to significant cell death through apoptosis.
- Fungal Infections : Another investigation assessed the efficacy of SKL 2001 against Candida species, showing promising results that could lead to new antifungal therapies.
- Inflammatory Disorders : Research involving animal models has highlighted the compound's ability to reduce inflammation markers in tissues affected by chronic inflammatory conditions.
科学的研究の応用
Anticancer Properties
Research indicates that compounds with imidazole and isoxazole rings exhibit significant anticancer activity. In vitro studies have shown that N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Biological Activities Reported
Activity | Target | Effect |
---|---|---|
Anticancer | Various cancer cell lines | Inhibition of proliferation |
Antimicrobial | Bacterial strains | Antibacterial activity |
Anti-inflammatory | Inflammatory markers | Reduction in inflammation |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan-isoxazole intermediate followed by the introduction of the imidazole group.
Synthetic Route Overview
- Formation of Furan-Isoxazole Intermediate : Reaction between furan derivatives and isoxazole precursors.
- Imidazole Introduction : Coupling reactions to introduce the imidazole moiety.
- Final Coupling : Nucleophilic substitution to form the final product.
Table 3: Synthetic Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Cyclization | Furan derivatives |
Step 2 | Coupling | Imidazole derivatives |
Step 3 | Nucleophilic substitution | Brominated propanol derivatives |
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized several derivatives of compounds similar to this compound and evaluated their anticancer activities against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The findings revealed that modifications to the side chains significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds, demonstrating efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with imidazole rings exhibited enhanced antibacterial activity, suggesting potential for development as new antibacterial agents .
特性
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(3-imidazol-1-ylpropyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(19-6-2-8-21-9-7-18-12-21)17(4-5-17)15-11-14(24-20-15)13-3-1-10-23-13/h1,3,7,9-12H,2,4-6,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAGVFWUYXZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。